

Application Notes and Protocols for EW-7195 in Lung Metastasis Studies

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Compound of Interest

Compound Name: EW-7195

Cat. No.: B15613389

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These application notes provide a comprehensive overview and detailed protocols for utilizing **EW-7195**, a potent and selective inhibitor of the TGF- β type I receptor (ALK5), for in vivo studies of lung metastasis.

Introduction

Transforming growth factor-beta (TGF- β) signaling plays a dual role in cancer. While it can act as a tumor suppressor in the early stages, in advanced cancers, it often promotes tumor progression, invasion, and metastasis.[1][2][3] The TGF- β pathway is a key driver of the epithelial-to-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties.[1] **EW-7195** is a small molecule inhibitor that specifically targets ALK5, the serine/threonine kinase receptor for TGF- β , thereby blocking the downstream signaling cascade.[3][4][5] By inhibiting ALK5, **EW-7195** has been shown to suppress TGF- β -induced EMT and effectively reduce breast cancer metastasis to the lungs in preclinical models.[4][6][7]

Mechanism of Action

EW-7195 is an ATP-competitive inhibitor of ALK5 kinase.[8] The binding of TGF- β to its type II receptor (T β RII) recruits and phosphorylates ALK5. Activated ALK5 then phosphorylates the receptor-regulated SMAD proteins, SMAD2 and SMAD3.[3] These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the

transcription of target genes involved in EMT and metastasis.[3][9] **EW-7195** blocks the kinase activity of ALK5, preventing the phosphorylation of SMAD2 and SMAD3, and thereby inhibiting the entire downstream signaling pathway.[3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for **EW-7195** and a closely related compound, EW-7197, from in vitro and in vivo studies.

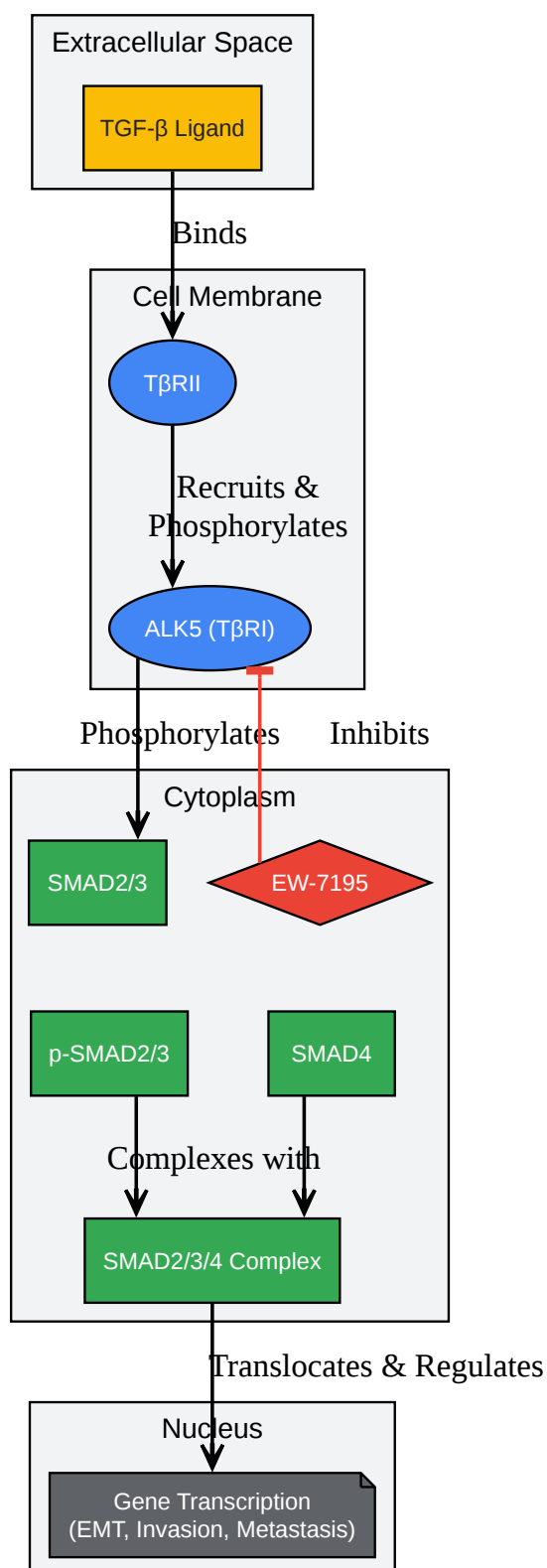
Table 1: In Vitro Efficacy of ALK5 Inhibitors

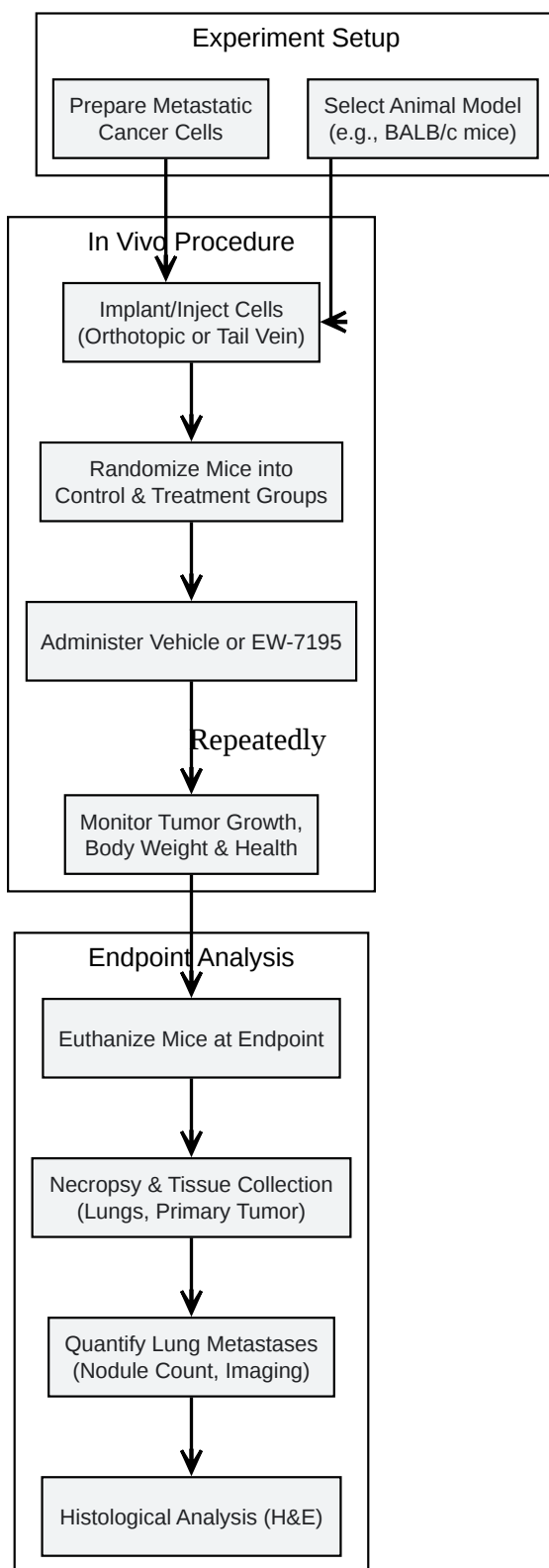
Compound	Target	IC50	Cell Line	Assay	Reference
EW-7195	ALK5 (TGFβR1)	4.83 nM	-	Kinase Assay	[4][5][7]
EW-7197	ALK5 (TGFβR1)	13.2 nM	4T1-3TP-Lux	Reporter Gene Assay	[8]
IN-1130	ALK5 (TGFβR1)	45.8 nM	4T1-3TP-Lux	Reporter Gene Assay	[8]
SB-505124	ALK5 (TGFβR1)	>50 nM	4T1-3TP-Lux	Reporter Gene Assay	[8]
LY-2157299	ALK5 (TGFβR1)	>100 nM	4T1-3TP-Lux	Reporter Gene Assay	[8]

Table 2: In Vivo Efficacy of **EW-7195** and EW-7197 on Lung Metastasis

Compound	Animal Model	Dosage	Administration Route	Treatment Schedule	Effect on Lung Metastasis	Reference
EW-7195	4T1 orthotopic xenograft (BALB/c mice)	40 mg/kg	Intraperitoneal (i.p.)	Three times a week for 3 weeks	Inhibition of lung metastasis	[5]
EW-7195	MMTV/cNeu transgenic mice	40 mg/kg	Intraperitoneal (i.p.)	Three times a week for 2.5 weeks	Inhibition of lung metastasis	[5]
EW-7197	MMTV/c-Neu transgenic mice	40 mg/kg	Intraperitoneal (i.p.)	Three times a week for 10 weeks	60% reduction in lung metastasis (based on Csn2 mRNA levels)	[8]
EW-7197	4T1-Luc tail vein injection (BALB/c mice)	0.625, 1.25, 2.5, or 5 mg/kg	-	Five times a week	Dose-dependent inhibition of lung metastasis and increased survival	[8]

Signaling Pathway Diagram





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- To cite this document: BenchChem. [Application Notes and Protocols for EW-7195 in Lung Metastasis Studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15613389#ew-7195-for-studying-lung-metastasis-in-vivo>]

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